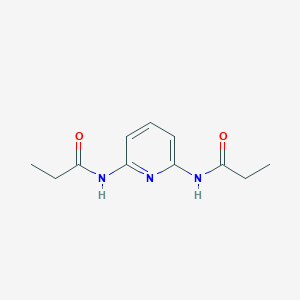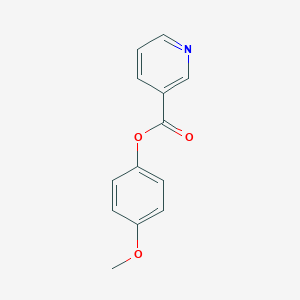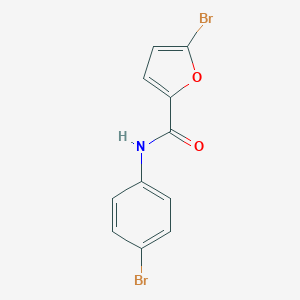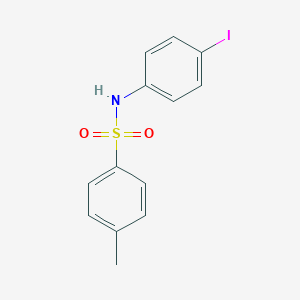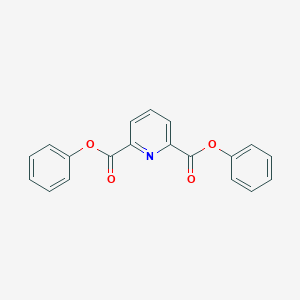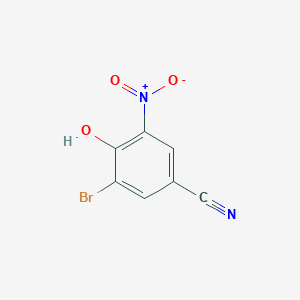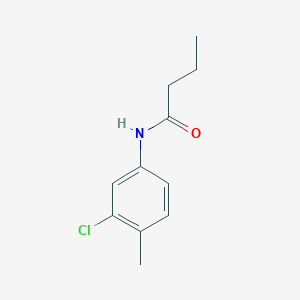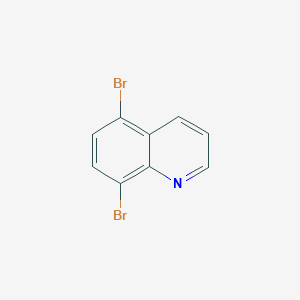
5,8-Dibromoquinoline
Descripción general
Descripción
5,8-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of compounds that have been shown to have a wide range of biological activities .
Synthesis Analysis
The synthesis of 5,8-Dibromoquinoline and similar compounds has been a subject of research. For instance, one study described the synthesis of 5,7-dibromo-8-hydroxyquinoline via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform . Another study summarized the methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of 5,8-Dibromoquinoline consists of a quinoline core with bromine atoms at the 5 and 8 positions . The average mass of the molecule is 286.951 Da, and the monoisotopic mass is 284.878845 Da .Physical And Chemical Properties Analysis
5,8-Dibromoquinoline has a density of 1.9±0.1 g/cm3, a boiling point of 347.9±22.0 °C at 760 mmHg, and a flash point of 164.2±22.3 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Antimalarial Applications : 5,8-Dibromoquinoline derivatives, as part of the 8-aminoquinoline family, have shown potential in the treatment of latent malaria. These compounds have been instrumental in scientific and clinical advances against endemic malaria (Baird, 2019).
Synthesis of Alkynyl Derivatives : Research demonstrates the successful synthesis of various alkynylquinoline-5,8-diones, which have significant applications in organic chemistry. The synthesis process involves palladium catalysis and these compounds have shown noteworthy antimicrobial activities (Ezugwu et al., 2017).
Anticancer Agents : A series of 5,7-dibromoquinoline scaffold-based derivatives have been synthesized for potential use as anticancer agents. The nanoformulation of these compounds has shown increased cytotoxic efficacy, indicating a positive impact on cellular delivery (Elghazawy et al., 2017).
Synthesis of Novel Aryl Derivatives : The synthesis of new derivatives of 6,7-dibromoquinoline-5,8-dione has been reported, which are relevant in the development of heterocyclic compounds with various scientific applications (Egu et al., 2017).
Development of Fluorescent pH-probes : Research into the synthesis of 8-hydroxyquinoline derivatives, including 5,7-dibromoquinoline, has led to the development of fluorescent pH-probes. These compounds are significant in biochemical studies for pH sensing applications (Kappaun et al., 2006).
Vibrational Spectroscopy and Density Functional Theory Analysis : Comparative studies using Density Functional Theory (DFT) have been conducted on 5,7-dibromo-8-hydroxyquinoline, providing insights into the molecular structure and properties, crucial for various applications in material science and chemistry (Lakshmi et al., 2011).
Liposome-Water Partitioning Studies : Research has been conducted on the partitioning of 8-hydroxyquinolines, including 5,7-dibromo derivatives, into liposomes. These studies are important for understanding the bioavailability and toxicity of these compounds in biological systems (Kaiser & Escher, 2006).
Safety and Hazards
Direcciones Futuras
While specific future directions for 5,8-Dibromoquinoline are not mentioned in the available literature, research into quinoline-based compounds is ongoing due to their wide range of biological activities . This includes the development of new synthetic methods and the exploration of their potential as drug candidates .
Propiedades
IUPAC Name |
5,8-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHATKNSDVDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356135 | |
| Record name | 5,8-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81278-86-6 | |
| Record name | 5,8-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




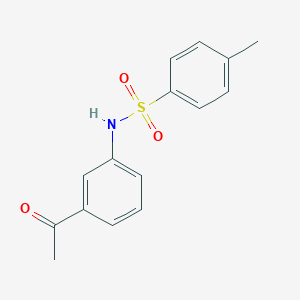
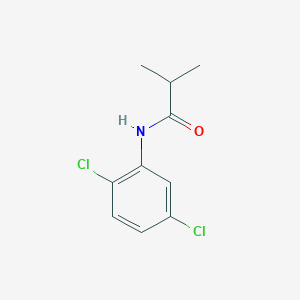
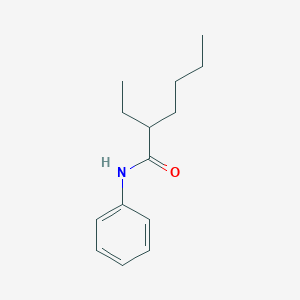
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)

